Methyl 7-methylimidazo[1,5-A]pyridine-1-carboxylate
Description
Properties
IUPAC Name |
methyl 7-methylimidazo[1,5-a]pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-3-4-12-6-11-9(8(12)5-7)10(13)14-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKORUNGZXCOFJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=CN2C=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ritter-Type Intermolecular Reactions
General Reaction Mechanism
Ritter-type reactions between pyridinylmethanol derivatives and nitriles offer a robust pathway for constructing the imidazo[1,5-a]pyridine core. The method leverages Bi(OTf)₃ as a Lewis acid catalyst and p-TsOH·H₂O as a Brønsted acid to facilitate nucleophilic attack and cyclization. For Methyl 7-methylimidazo[1,5-a]pyridine-1-carboxylate, the synthesis would involve:
- Substituted Pyridinylmethanol : 7-Methylpyridin-2-ylmethanol as the starting material.
- Nitrile Selection : Methyl cyanoformate (NC-COOCH₃) to introduce the carboxylate group.
The reaction proceeds via formation of a nitrilium intermediate, followed by intramolecular cyclization to yield the target compound.
Optimized Conditions
- Catalyst : Bi(OTf)₃ (5 mol %) and p-TsOH·H₂O (7.5 equiv).
- Solvent : Dichloroethane (DCE) at 150°C for 12–18 hours.
- Yield : Analogous reactions report yields >90% for structurally similar imidazo[1,5-a]pyridines.
Example Protocol :
1. Combine 7-methylpyridin-2-ylmethanol (1.0 equiv), methyl cyanoformate (15.0 equiv), Bi(OTf)₃ (5 mol %), and *p*-TsOH·H₂O (7.5 equiv) in DCE.
2. Heat at 150°C overnight.
3. Quench with NaHCO₃, extract with EtOAc, and purify via silica chromatography (20% EtOAc/hexane).
Cyclocondensation of 2-(Aminomethyl)pyridines
Nitroalkane-Based Cyclization
An alternative route involves cyclocondensation of 2-(aminomethyl)pyridines with nitroalkanes in polyphosphoric acid (PPA). This method, reported by Beilstein Journal of Organic Chemistry, enables regioselective formation of the imidazo[1,5-a]pyridine scaffold.
Adapting for Methyl Carboxylate Incorporation
To synthesize Methyl 7-methylimidazo[1,5-a]pyridine-1-carboxylate:
- Nitro Component : Methyl nitroacetate (O₂N-CH₂-COOCH₃) introduces the carboxylate group.
- Aminomethylpyridine : 7-Methyl-2-(aminomethyl)pyridine.
Typical Procedure :
1. Mix 7-methyl-2-(aminomethyl)pyridine (1.0 equiv), methyl nitroacetate (2.0 equiv), PPA (87%), and H₃PO₃ in a 5 mL flask.
2. Heat at 160°C for 2 hours.
3. Neutralize with NaOH, extract with CH₂Cl₂, and purify via recrystallization.
Yield and Limitations
Post-Functionalization Strategies
Halogenation-Carboxylation Sequence
Ethyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate (CAS 1363381-07-0) serves as a precursor for introducing methyl groups via Suzuki-Miyaura coupling.
Stepwise Synthesis :
- Bromination : Introduce bromine at position 7 using NBS.
- Methylation : Employ methylboronic acid and Pd(PPh₃)₄.
- Esterification : Convert carboxylic acid intermediates to methyl esters via DCC/DMAP.
Advantage : Permits late-stage diversification but requires multiple steps (overall yield: ~50%).
Structural Characterization and Validation
Spectroscopic Data
Comparative Analysis of Methods
| Method | Yield | Conditions | Scalability |
|---|---|---|---|
| Ritter-Type Reaction | >90% | 150°C, Bi(OTf)₃ | High |
| Cyclocondensation | 76% | 160°C, PPA | Moderate |
| Post-Functionalization | 50% | Multiple steps | Low |
Key Insight : The Ritter-type reaction offers superior efficiency and scalability, making it the method of choice for large-scale synthesis.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions:
-
Basic Hydrolysis (Saponification):
Treatment with aqueous NaOH or KOH yields the corresponding carboxylic acid salt, which can be acidified to produce 7-methylimidazo[1,5-A]pyridine-1-carboxylic acid.
Reagents: 1 M NaOH, reflux.
Conditions: 6–8 hours at 80–100°C.
Mechanism: Nucleophilic acyl substitution. -
Acidic Hydrolysis:
Concentrated HCl or H₂SO₄ promotes ester cleavage to the carboxylic acid.
Reagents: 6 M HCl, reflux.
Conditions: 4–6 hours at 100–120°C.
Reduction Reactions
The carbonyl group of the ester can be reduced to a primary alcohol:
-
Lithium Aluminum Hydride (LiAlH₄):
Converts the ester to 1-(hydroxymethyl)-7-methylimidazo[1,5-A]pyridine.
Reagents: LiAlH₄ in anhydrous THF or ether.
Conditions: 0°C to room temperature, 2–4 hours.
Mechanism: Two-step reduction via a tetrahedral intermediate. -
Catalytic Hydrogenation:
Limited utility due to the aromatic system’s stability, but partial reduction of the ester to alcohol may occur under high-pressure H₂ with Pd/C.
Electrophilic Aromatic Substitution (EAS)
The electron-rich imidazo-pyridine ring undergoes EAS at positions activated by the nitrogen atoms:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-Nitro-7-methylimidazo[1,5-A]pyridine-1-carboxylate |
| Sulfonation | H₂SO₄/SO₃, 50°C | 3-Sulfo-7-methylimidazo[1,5-A]pyridine-1-carboxylate |
| Halogenation | Cl₂ or Br₂ in FeCl₃, 25°C | 3-Halo-7-methylimidazo[1,5-A]pyridine-1-carboxylate |
Regioselectivity: EAS occurs preferentially at the 3-position due to resonance stabilization from the adjacent nitrogen atoms.
Nucleophilic Substitution
While the methyl group is not a leaving group, synthetic derivatives with halogens (e.g., chloro analogs) undergo nucleophilic substitution. For example:
-
Ammonolysis:
Substitution of a chloro group (in related compounds) with NH₃ yields amine derivatives.
Reagents: NH₃ in methanol, 60°C.
Cross-Coupling Reactions
The compound may participate in palladium-catalyzed couplings if functionalized with halogens:
-
Suzuki Coupling:
Requires a halogenated derivative (e.g., bromo at position 3) to react with aryl boronic acids.
Catalyst: Pd(PPh₃)₄, K₂CO₃.
Comparative Reaction Data
Mechanistic Considerations
-
Ester Reactivity: Governed by the electron-withdrawing effect of the carbonyl group, enhancing susceptibility to nucleophilic attack.
-
Aromatic System Stability: The fused ring’s conjugation limits radical or ionic degradation under mild conditions.
Scientific Research Applications
Methyl 7-methylimidazo[1,5-A]pyridine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of Methyl 7-methylimidazo[1,5-A]pyridine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents on the imidazo[1,5-a]pyridine scaffold significantly influence biological activity and physicochemical properties. Key comparisons include:
- BLU-5937 (Methyl (S)-3-((2-(2,6-difluoro-4-(methylcarbamoyl)phenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)methyl)piperidine-1-carboxylate): Structural Difference: Despite sharing a 7-methyl group, BLU-5937 is based on an imidazo[1,2-a]pyridine ring system, differing from the target compound’s [1,5-a] configuration. This alters the spatial orientation of substituents and receptor binding . Pharmacological Profile: BLU-5937 exhibits high selectivity for human P2X3 receptors (IC₅₀ = 0.025 μM) over P2X2/3 receptors (IC₅₀ >24 μM), avoiding taste-related side effects seen with non-selective antagonists like gefapixant .
Ester Group Variations
The choice of ester (methyl vs. ethyl) affects metabolic stability and solubility:
- Ethyl 5-bromoimidazo[1,5-a]pyridine-1-carboxylate (CAS 1363381-07-0) :
Comparative Data Table
Key Research Findings
For example, BLU-5937’s [1,2-a] scaffold achieves P2X3 selectivity, but analogous [1,5-a] compounds remain underexplored .
Synthetic Utility : Bromo-substituted analogs (e.g., 3-bromo derivatives) serve as intermediates for Suzuki-Miyaura couplings, whereas methyl/ethyl esters provide sites for hydrolysis or transesterification .
Metabolic Considerations : Methyl esters are generally more labile than ethyl or tert-butyl esters, suggesting the target compound may have faster clearance rates in vivo compared to tert-butyl analogs .
Q & A
Advanced Research Question
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution. Basis sets like B3LYP/6-311+G(d,p) are standard .
- Molecular docking : Models interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, guided by crystallographic data .
- MD simulations : Assesses stability in solvent environments (e.g., water, DMSO) using AMBER or GROMACS .
Validation : Compare computed IR/NMR spectra with experimental data to refine models .
How can contradictory biological activity data for imidazo[1,5-a]pyridine derivatives be resolved?
Advanced Research Question
- Standardized assays : Use identical cell lines (e.g., HEK293 for cytotoxicity) and protocols (e.g., MTT assay) to minimize variability .
- SAR studies : Systematically modify substituents (e.g., methyl vs. chloro groups) to isolate activity trends .
- Meta-analysis : Pool data from multiple studies, applying statistical tools (e.g., ANOVA) to identify outliers or confounding factors .
Example : Ethyl 1-formyl derivatives showed antiviral activity in some studies but not others, likely due to assay sensitivity differences .
What key functional groups influence the reactivity of this compound?
Basic Research Question
- Ester group : Electrophilic carbonyl enables nucleophilic substitution (e.g., hydrolysis to carboxylic acid) .
- Methyl substituent : Steric effects at the 7-position hinder electrophilic aromatic substitution, directing reactions to the 3-position .
- Imidazo-pyridine core : Aromatic π-system participates in charge-transfer interactions, influencing binding to biological targets .
What strategies analyze regioselectivity in substitution reactions of this compound?
Advanced Research Question
- NMR tracking : Monitor reaction intermediates via ¹H NMR (e.g., para vs. meta proton shifts) .
- Isotopic labeling : Use ¹³C-labeled reagents to trace substituent incorporation .
- Computational modeling : Predict preferred attack sites using Fukui indices or electrostatic potential maps .
Case study : Tert-butyl 3-(pyridin-3-yl) derivatives showed regioselective coupling at the pyridine nitrogen due to electronic directing effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
